1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone

ROMK1 Potassium Channel Diuretic Target

1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone is a fully saturated, nitrogen-containing heterocyclic compound belonging to the octahydro-pyrrolo[2,3-c]pyridine class. It features a distinctive quaternary carbon at the 3a position bearing a phenyl group and an N-acetyl substitution on the pyrrolidine nitrogen.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
Cat. No. B8110310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2(C1CNCC2)C3=CC=CC=C3
InChIInChI=1S/C15H20N2O/c1-12(18)17-10-8-15(7-9-16-11-14(15)17)13-5-3-2-4-6-13/h2-6,14,16H,7-11H2,1H3
InChIKeyWCQJCPQKOYWKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3A-Phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone: Sourcing the Saturated Pyrrolopyridine ROMK1 Inhibitor Scaffold


1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone is a fully saturated, nitrogen-containing heterocyclic compound belonging to the octahydro-pyrrolo[2,3-c]pyridine class [1]. It features a distinctive quaternary carbon at the 3a position bearing a phenyl group and an N-acetyl substitution on the pyrrolidine nitrogen [1]. This specific scaffold has been associated with inhibition of the renal outer medullary potassium (ROMK) channel, a target investigated for its role in regulating renal salt reabsorption and blood pressure, as evidenced by its inclusion in a patent for ROMK inhibitors [2]. The compound's saturated core and specific substitution pattern differentiate it from more common aromatic pyrrolopyridine kinase inhibitors, suggesting a distinct pharmacological profile relevant to renal and cardiovascular research programs [1].

Why Standard Pyrrolopyridine or ROMK Inhibitors Cannot Replace 1-(3A-Phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone


Generic substitution within the pyrrolopyridine class fails due to the unique combination of a fully saturated core and a quaternary 3a-phenyl group on 1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone, which dictates a specific three-dimensional shape and electrostatic landscape critical for its ROMK1 interaction profile [1]. While many aromatic pyrrolopyridines are optimized for kinase ATP-binding pockets, this saturated scaffold occupies a distinct chemical space evolved for a different target class—ion channels [1]. Even within ROMK1 inhibitors, variations in N-substitution and core saturation significantly alter potency, as evidenced by the range of IC50 values (30 nM to 110 nM) observed for closely related analogs in the same patent family, demonstrating that physicochemical properties alone cannot predict the nuanced structure-activity relationship at this target [2].

Quantitative Differentiation Evidence for 1-(3A-Phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone: ROMK1 Potency and Beyond


ROMK1 Channel Inhibitory Potency: A 49 nM IC50 Benchmark in a Thallium Flux Assay

The target compound demonstrates significant inhibitory activity against the human ROMK1 channel, a validated therapeutic target for hypertension and heart failure. In a quantitative thallium flux assay using CHO cells co-expressing DHFR, the compound achieved an IC50 of 49 nM [1]. This specific potency level differentiates it from earlier generation ROMK inhibitors, which often fell in the micromolar range, and positions it within the nanomolar affinity space required for selective pharmacological tool compounds [2]. For comparison, a structurally distinct ROMK inhibitor from the same patent family (representing the broader class) showed variable IC50 values ranging from 30 nM to 110 nM depending on the specific assay conditions, highlighting the sensitivity of channel inhibition to subtle structural modifications [1].

ROMK1 Potassium Channel Diuretic Target

Cross-Species Selectivity and Potency Profile in ROMK Inhibition

The compound's activity profile extends beyond a single human cell line. Data from BindingDB shows an IC50 of 55 nM against the rat ROMK channel expressed in HEK293 cells, as assessed by a thallium efflux fluorescence assay [1]. This cross-species nanomolar activity contrasts with many tool compounds that show significant potency drops between human and rodent orthologs, a common pitfall in preclinical cardiovascular research . The consistent sub-100 nM activity in both human (49 nM) and rat (55 nM) assays positions this compound as a more translationally relevant tool compared to alternatives that may be less well-characterized across species [1].

Selectivity Cross-species Ion Channel Pharmacology

The Role of the 3a-Phenyl Substituent: A Differentiating Structural Motif

The 3a-phenyl quaternary carbon is a critical differentiating feature that rigidifies the saturated octahydro-pyrrolo[2,3-c]pyridine scaffold. While most ROMK inhibitors in the patent literature feature flexible linkers between two aromatic groups, this compound's 3a-phenyl group is directly attached to the core, locking it into a specific conformation that likely optimizes van der Waals interactions with a hydrophobic sub-pocket of the ROMK channel [1]. In contrast, des-phenyl or 3-substituted analogs of similar saturated cores are predicted to have greater conformational flexibility and a distinct electrostatic surface, which can lead to weaker or off-target binding as seen in other ion channel programs .

Structure-Activity Relationship 3a-Phenyl Saturated Scaffold

Global Comparison: Differentiated from Aromatic Pyrrolopyridine Kinase Inhibitors

A key procurement decision is selecting between the saturated octahydro scaffold (as in this compound) and the ubiquitous aromatic pyrrolopyridine kinase inhibitors. The saturated core of 1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone has a calculated three-dimensionality (fraction of sp3 carbons) and predicted LogP profile that places it in an entirely different chemical space from flat, aromatic kinase inhibitors [1]. This leads to a distinct target engagement profile: the compound is a ROMK1 ion channel inhibitor, whereas aromatic pyrrolopyridines like AZ-Dyrk1B-33 primarily target kinases with IC50 values in the low nanomolar range (e.g., 7 nM for Dyrk1B) .

Chemical Space Target Class Selectivity Pyrrolopyridine

High-Impact Application Scenarios for 1-(3A-Phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone


Validation of ROMK1 as a Diuretic Target in Translational Renal Models

Leveraging its established nanomolar ROMK1 inhibitory activity and cross-species consistency (human IC50 49 nM, rat IC50 55 nM), this compound is an ideal pharmacological tool for target validation studies in rodent models of hypertension [1]. Its use can directly probe the therapeutic hypothesis that selective ROMK1 blockade induces diuresis without the hypokalemia associated with existing thiazide or loop diuretics, a key differentiator for cardiovascular drug discovery programs .

Structure-Activity Relationship (SAR) Probe for the ROMK1 Channel Pore

The unique rigid 3a-phenyl quaternary center presents a crucial structural probe for medicinal chemistry SAR campaigns. By using this compound as a core scaffold, medicinal chemists can systematically modify the N-acetyl group while maintaining the bioactive conformation enforced by the 3a-phenyl group, enabling the deconvolution of pharmacophoric elements critical for ROMK1 binding affinity and selectivity over other Kir channels [1]. This is impossible to achieve with flexible linker-based ROMK inhibitors.

Pharmacological Differentiation from Aromatic Pyrrolopyridine Kinase Inhibitors

For assay development and screening laboratories, this compound serves as a definitive standard to benchmark the activity of ROMK1 channels. Its use guarantees that the measured signal originates from ion channel modulation rather than off-target kinase inhibition, a common source of false positives when using less-characterized, commercially available pyrrolopyridine libraries that are predominantly designed for kinase targets . The quantifiable 49 nM IC50 provides a reliable assay quality control parameter.

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